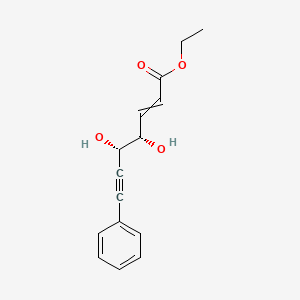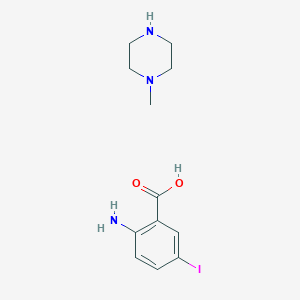
3-Fluoro-N-methyl-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-methyl-D-alanine is a fluorinated amino acid derivative. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methyl-D-alanine can be achieved through various methods. One common approach involves the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another method includes the use of chemical catalysis, where fluorine-containing compounds are synthesized through selective fluorination reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced catalytic processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-N-methyl-D-alanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .
Scientific Research Applications
3-Fluoro-N-methyl-D-alanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methyl-D-alanine involves its interaction with specific molecular targets, such as enzymes. The fluorine atom in the compound can alter the enzyme’s activity by changing the electronic environment of the active site. This can lead to inhibition or modification of the enzyme’s function, affecting various biochemical pathways .
Comparison with Similar Compounds
3-Fluoro-D-alanine: Another fluorinated amino acid with similar properties.
3-Fluoro-L-alanine: The L-enantiomer of 3-Fluoro-D-alanine.
Fluoroacetate: A fluorinated compound with distinct biological activity
Uniqueness: 3-Fluoro-N-methyl-D-alanine is unique due to its specific structural features, such as the presence of a methyl group and a fluorine atom. These features confer unique properties, such as increased stability and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
918409-21-9 |
|---|---|
Molecular Formula |
C4H8FNO2 |
Molecular Weight |
121.11 g/mol |
IUPAC Name |
(2S)-3-fluoro-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C4H8FNO2/c1-6-3(2-5)4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m1/s1 |
InChI Key |
XEYZCKCYJIEQQO-GSVOUGTGSA-N |
Isomeric SMILES |
CN[C@H](CF)C(=O)O |
Canonical SMILES |
CNC(CF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Octyloxy)phenyl]methyl tribromoacetate](/img/structure/B14187266.png)

![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)

![4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187292.png)
![[1H-Indene-3,4-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14187299.png)
![8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14187307.png)
![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)






